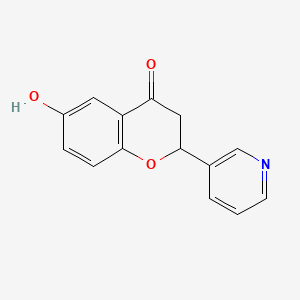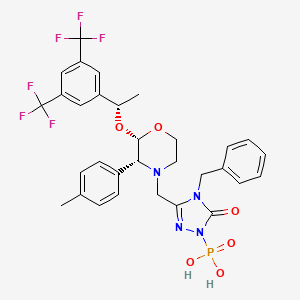
1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, ethoxy, morpholino, and triazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core triazole structure, followed by the introduction of the phosphonic acid group. The synthesis may involve the use of reagents such as trifluoromethylphenyl derivatives, ethoxy compounds, and morpholine under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification methods such as crystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.
科学的研究の応用
1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound may have therapeutic potential, either as a standalone drug or as a component of drug delivery systems.
Industry: Its chemical properties could be leveraged in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- **1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid shares similarities with other triazole-based compounds, which are known for their diverse chemical reactivity and potential biological activity.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are commonly used in pharmaceuticals and agrochemicals due to their stability and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
特性
分子式 |
C31H31F6N4O6P |
|---|---|
分子量 |
700.6 g/mol |
IUPAC名 |
[4-benzyl-3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-methylphenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C31H31F6N4O6P/c1-19-8-10-22(11-9-19)27-28(47-20(2)23-14-24(30(32,33)34)16-25(15-23)31(35,36)37)46-13-12-39(27)18-26-38-41(48(43,44)45)29(42)40(26)17-21-6-4-3-5-7-21/h3-11,14-16,20,27-28H,12-13,17-18H2,1-2H3,(H2,43,44,45)/t20-,27+,28-/m0/s1 |
InChIキー |
FQZVUZGXKJYQBA-UASRBLEQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@@H](OCCN2CC3=NN(C(=O)N3CC4=CC=CC=C4)P(=O)(O)O)O[C@@H](C)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)C2C(OCCN2CC3=NN(C(=O)N3CC4=CC=CC=C4)P(=O)(O)O)OC(C)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


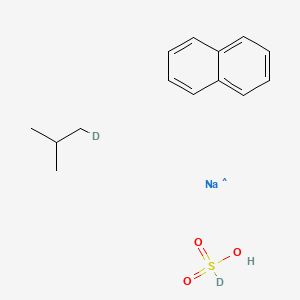

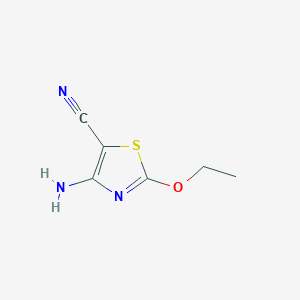
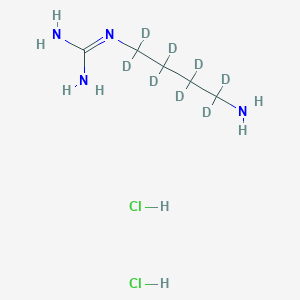
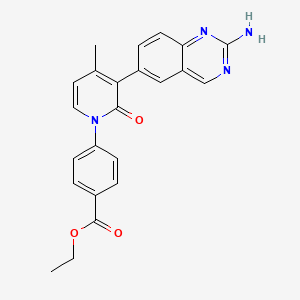
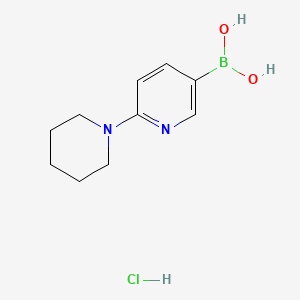
![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)
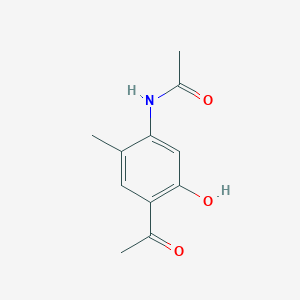
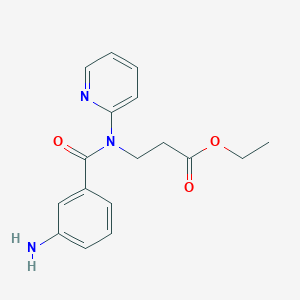
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
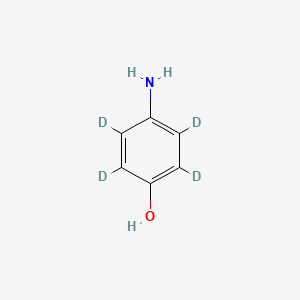
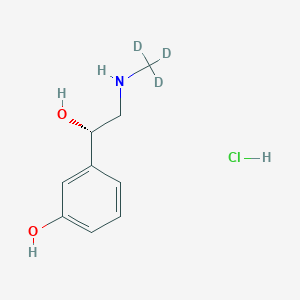
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
